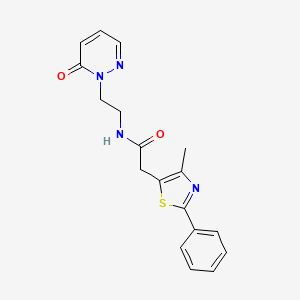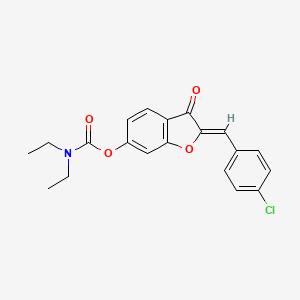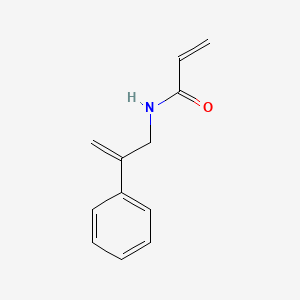![molecular formula C25H23N3O3 B2784114 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034376-31-1](/img/structure/B2784114.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminone Derivatives and Antitumor Activities
Enaminones serve as key intermediates in synthesizing various heterocyclic compounds, including substituted pyridines and pyrazoles, which exhibit notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). These compounds demonstrate inhibition effects comparable to 5-fluorouracil, highlighting their potential in cancer treatment research (S. Riyadh, 2011).
Antimicrobial Activities of Novel Derivatives
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising results in inhibiting microbial growth, showcasing their utility in developing new antimicrobial agents (A. Rahmouni et al., 2016).
Cardiovascular Effects of Fused Heterocyclic Systems
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has revealed compounds with significant coronary vasodilating and antihypertensive activities. Among these, specific derivatives have shown to be more potent in coronary vasodilating activity than existing cardiovascular drugs, indicating their potential as novel cardiovascular agents (Y. Sato et al., 1980).
Computational Studies and DFT Calculations
The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have been complemented by Density Functional Theory (DFT) calculations. These studies provide insights into the structural and electronic properties of these compounds, correlating their biological activities with molecular characteristics. Such computational approaches are invaluable in guiding the design of more effective and selective therapeutic agents (A. Farag & Asmaa M. Fahim, 2019).
Synthesis of Isoxazole Derivatives
Efficient methodologies for synthesizing substituted isoxazole derivatives have been developed, utilizing catalytic amounts of acids or iodine. These compounds are investigated for their potential applications in various fields, supported by theoretical calculations to understand their formation mechanisms (Muge Guleli et al., 2019).
Mechanism of Action
Target of Action
Derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity
Mode of Action
It’s known that oxazolo[5,4-b]pyridine derivatives can exert their effects through various mechanisms depending on their specific structure and the biological target they interact with
Biochemical Pathways
Given the reported activities of similar compounds, it’s likely that this compound may influence pathways related to inflammation, pain perception, and possibly tumor growth
Result of Action
Given the reported activities of similar compounds, it’s likely that this compound may have anti-inflammatory, analgesic, antimicrobial, and possibly antitumor effects
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-20(16-21-23(26-17)31-22(27-21)18-8-4-2-5-9-18)28-24(29)25(12-14-30-15-13-25)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGYIUOQQCTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)





![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)